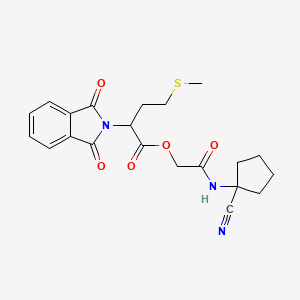
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate is a complex organic compound that features multiple functional groups, including a cyanocyclopentyl group, an oxoethyl group, a dioxoisoindolinyl group, and a methylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate typically involves multi-step organic reactions. The starting materials might include cyclopentanone, phthalimide, and methylthiobutanoic acid. The synthesis could involve:
- Formation of the cyanocyclopentyl group through a nucleophilic substitution reaction.
- Coupling of the oxoethyl group via an esterification reaction.
- Introduction of the dioxoisoindolinyl group through a condensation reaction.
- Attachment of the methylthio group via a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The cyanocyclopentyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme-substrate interactions.
Medicine: As a potential drug candidate for targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, metabolic enzymes, or structural proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)-4-(methylthio)butanoate: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H23N3O5S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C21H23N3O5S/c1-30-11-8-16(24-18(26)14-6-2-3-7-15(14)19(24)27)20(28)29-12-17(25)23-21(13-22)9-4-5-10-21/h2-3,6-7,16H,4-5,8-12H2,1H3,(H,23,25) |
Clé InChI |
YNVOWDJRRUPQHE-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(C(=O)OCC(=O)NC1(CCCC1)C#N)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


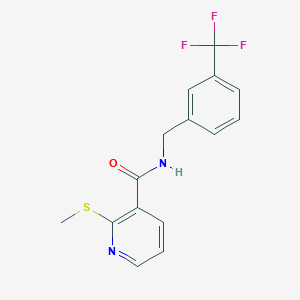
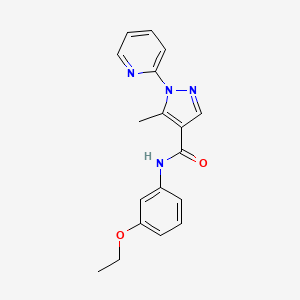
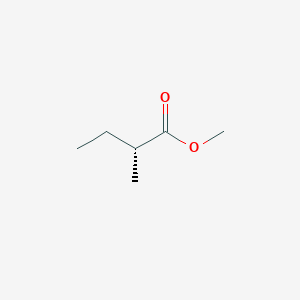

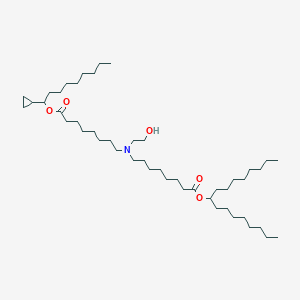
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363821.png)
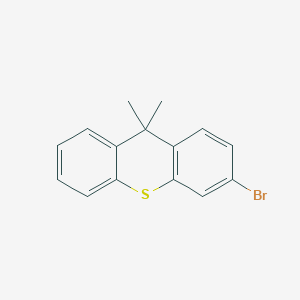
![3-{[(2-phenylethyl)sulfanyl]methyl}-6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363824.png)
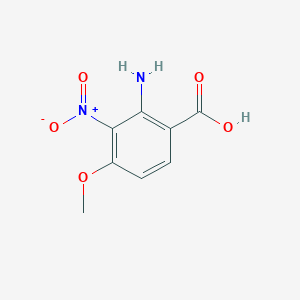


![6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13363857.png)
![3-[4-Methoxy-3-(2-methoxyethoxy)phenyl]acrylic acid](/img/structure/B13363860.png)
![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13363866.png)
